(4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine
Overview
Description
(4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine is a chiral compound with a unique structure that includes a dioxane ring and an amine group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of a phenyl-substituted aldehyde with a dioxane derivative in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to convert the compound into different amine derivatives.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a secondary or tertiary amine .
Scientific Research Applications
(4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved often relate to the compound’s ability to bind to active sites or alter the conformation of target molecules, thereby affecting their function .
Comparison with Similar Compounds
Similar Compounds
(4S,5S)-1,2-Dithiane-4,5-diol: Shares a similar chiral structure but with different functional groups.
(4S,5S)-4-Hydroxy-3,5-dimethoxy-cyclohex-2-enone: Another chiral compound with distinct chemical properties.
Uniqueness
What sets (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine apart is its specific combination of a dioxane ring and an amine group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2)14-8-10(13)11(15-12)9-6-4-3-5-7-9/h3-7,10-11H,8,13H2,1-2H3/t10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNGCJMEDIBPTL-QWRGUYRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(C(O1)C2=CC=CC=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H]([C@@H](O1)C2=CC=CC=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35019-66-0 | |
Record name | (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35019-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035019660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.548 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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